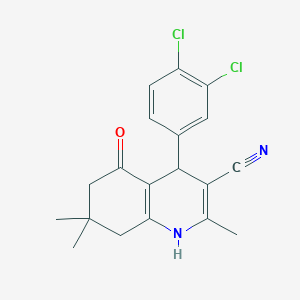
3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one is a synthetic organic compound with a molecular formula of C₁₅H₁₇N₃O₄. This compound features a chromen-2-one core structure substituted with a nitro group at the third position and a pyrrolidin-1-ylethylamino group at the fourth position. The chromen-2-one scaffold is known for its diverse biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.
Amination: The nitro-chromen-2-one is then reacted with 2-pyrrolidin-1-ylethylamine under appropriate conditions to introduce the pyrrolidin-1-ylethylamino group at the fourth position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chromen-2-one core can be hydrogenated to form a dihydro derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic aromatic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Reduction of the nitro group: 3-Amino-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one.
Hydrogenation of the chromen-2-one core: Dihydro-3-nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one.
Substitution of the nitro group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(2-piperidin-1-ylethylamino)chromen-2-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-Nitro-4-(2-morpholin-1-ylethylamino)chromen-2-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
3-Nitro-4-(2-pyrrolidin-1-ylmethylamino)chromen-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one is unique due to the presence of the pyrrolidin-1-ylethylamino group, which can impart specific biological activities and chemical reactivity
Properties
IUPAC Name |
3-nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)16-7-10-17-8-3-4-9-17/h1-2,5-6,16H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWQYFKQPDSZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)
![1-phenyl-N-[2-(pyridin-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide](/img/structure/B5141766.png)

![(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5141780.png)
amine](/img/structure/B5141788.png)
![ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate](/img/structure/B5141792.png)
![2-[(1-Heptylbenzimidazol-2-yl)amino]ethanol;hydrobromide](/img/structure/B5141795.png)


![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)
